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molecular formula C9H10BrClO2 B8726121 2-Bromo-5-(chloromethyl)-1,3-dimethoxybenzene CAS No. 61367-63-3

2-Bromo-5-(chloromethyl)-1,3-dimethoxybenzene

Cat. No. B8726121
M. Wt: 265.53 g/mol
InChI Key: GMDSZRPICQHFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530504B2

Procedure details

To a mixture of (4-bromo-3,5-dimethoxyphenyl)methanol (10.0 g, 40.6 mmol) and dichloromethane (100 mL) were added triethylamine (12.4 mL, 89.3 mmol) and methanesulfonyl chloride (3.46 mL, 44.7 mmol) in this order while cooling on ice, and the mixture was stirred at room temperature for 14 hours. To the mixture was added water, and then ethyl acetate was added. After thoroughly shaking the mixture, the organic layer was separated, and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered, and then the solvent in the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate: n-heptane/ethyl acetate=4/1) to obtain the title compound (2.47 g, 9.30 mmol).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Quantity
3.46 mL
Type
reactant
Reaction Step Two
Name
n-heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH2:10]O)=[CH:4][C:3]=1[O:12][CH3:13].[Cl:14]CCl.C(N(CC)CC)C.CS(Cl)(=O)=O>CCCCCCC.C(OCC)(=O)C.C(OCC)(=O)C.O>[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH2:10][Cl:14])=[CH:4][C:3]=1[O:12][CH3:13] |f:4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1OC)CO)OC
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
12.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.46 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
n-heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
STIRRING
Type
STIRRING
Details
After thoroughly shaking the mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent in the filtrate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)CCl)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.3 mmol
AMOUNT: MASS 2.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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